molecular formula C22H22N4O5 B2527869 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1037197-51-5

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2527869
CAS RN: 1037197-51-5
M. Wt: 422.441
InChI Key: FIMKWQBZYUCRIP-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an oxadiazole ring, and phenyl rings with various substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, which are five-membered rings containing nitrogen and oxygen atoms, respectively. The phenyl rings would contribute to the overall planarity and aromaticity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and trimethoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Antidiabetic Properties

Pyrazoline derivatives have been investigated for their antidiabetic potential. This compound may exhibit activity against diabetes by modulating glucose metabolism or insulin signaling pathways .

Antitubercular Activity

Compounds containing pyrazoline pharmacophores have shown promise as antitubercular agents. Further studies could explore the efficacy of this compound against Mycobacterium tuberculosis .

Antidepressant Effects

Pyrazolines have been associated with antidepressant properties. Investigating the impact of this compound on neurotransmitter systems could reveal its potential in mood regulation .

Anticonvulsant Properties

Given the reported anticonvulsant activity of pyrazoline derivatives, it’s worth exploring whether this compound exhibits similar effects in animal models or cell cultures .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers could assess its effectiveness against various pathogens, including bacteria and fungi .

Anti-Inflammatory Effects

Pyrazolines have been linked to anti-inflammatory activity. Investigating the compound’s impact on inflammatory pathways could provide valuable insights .

Anticancer Potential

Considering the diverse biological activities of pyrazolines, evaluating this compound’s cytotoxicity and potential as an anticancer agent is warranted .

Antiamoebic Activity

Exploring the compound’s effects on amoebic parasites could reveal its antiamoebic potential .

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as pyrazole and oxadiazole derivatives, have been found to interact with a variety of biological targets, including enzymes like cytochrome P450 , and various receptors in the body. The specific target would depend on the exact structure and properties of the compound.

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activities and medicinal properties, as well as optimization of its synthesis .

properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-5-30-15-8-6-13(7-9-15)16-12-17(25-24-16)22-23-21(26-31-22)14-10-18(27-2)20(29-4)19(11-14)28-3/h6-12H,5H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMKWQBZYUCRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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